molecular formula C7H5ClN4O B11901475 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

Katalognummer: B11901475
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: BRURRVJBXOOBAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino and chloro substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.

    Hydrochloric acid (HCl): Used in the cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H5ClN4O

Molekulargewicht

196.59 g/mol

IUPAC-Name

2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)

InChI-Schlüssel

BRURRVJBXOOBAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.